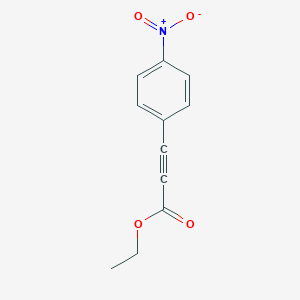

Ethyl 3-(4-nitrophenyl)prop-2-ynoate

説明

Ethyl 3-(4-nitrophenyl)prop-2-ynoate is an alkyne-containing ester featuring a 4-nitrophenyl substituent. The compound’s structure combines an electron-withdrawing nitro group on the aromatic ring with a highly reactive triple bond in the propynoate chain. This unique combination confers distinct electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cycloaddition reactions and as an intermediate in pharmaceutical or materials science applications.

特性

CAS番号 |

35283-08-0 |

|---|---|

分子式 |

C11H9NO4 |

分子量 |

219.19 g/mol |

IUPAC名 |

ethyl 3-(4-nitrophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2H2,1H3 |

InChIキー |

VOFGHYIUFUAZQO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] |

他のCAS番号 |

35283-08-0 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 3-(4-nitrophenyl)acrylate (Ethyl 4-nitrocinnamate)

- Structure: Features a propenoate (C=C) chain instead of a propynoate (C≡C) group.

- Key Differences :

- Reactivity : The double bond in the acrylate derivative undergoes electrophilic additions (e.g., Diels-Alder) but lacks the alkyne’s ability to participate in click chemistry (e.g., azide-alkyne cycloaddition).

- Electronic Effects : The nitro group in both compounds enhances electrophilicity, but the alkyne in the target compound amplifies electron deficiency at the β-carbon, increasing susceptibility to nucleophilic attack.

- Spectral Data : The $ ^1H $-NMR of Ethyl 3-(4-nitrophenyl)acrylate would show a trans-coupled doublet for the α- and β-protons (~δ 6.5–8.0 ppm), absent in the alkyne analog, which exhibits characteristic IR absorption for C≡C (~2100–2260 cm$ ^{-1} $) .

Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate

- Structure: Contains a methyl group at the α-position of the propenoate chain.

- Thermal Stability: Increased steric bulk may enhance stability under thermal conditions, whereas the alkyne’s linear geometry might predispose it to decomposition under prolonged heating. Molecular Weight: Higher molecular weight (235.24 g/mol) compared to the target compound’s estimated ~221 g/mol (calculated from formula C$ _{11} $H$ _9 $NO$ _4 $) .

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

- Structure: Fully saturated propanoate chain with cyano and methoxy substituents.

- Key Differences: Electronic Modulation: The methoxy group (electron-donating) counteracts the nitro group’s electron-withdrawing effect, altering regioselectivity in aromatic substitution reactions. Functionality: The cyano group enables nucleophilic additions (e.g., hydrolysis to carboxylic acids), a pathway unavailable in the alkyne-based target compound. Synthesis: Likely synthesized via Michael addition or cyanoalkylation, contrasting with alkyne-focused methods like Sonogashira coupling for the target compound .

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

- Structure: Contains an amino group on the propanoate chain.

- Key Differences: Basicity and Solubility: The amino group introduces basicity and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic alkyne. Reactivity: The amino group participates in Schiff base formation or diazotization, whereas the alkyne enables radical or metal-catalyzed reactions. Applications: Potential as a building block for peptidomimetics, contrasting with the alkyne’s utility in bioorthogonal chemistry .

Comparative Data Table

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Reactivity | Notable Applications |

|---|---|---|---|---|

| Ethyl 3-(4-nitrophenyl)prop-2-ynoate | Alkyne, nitro, ester | ~221 | Click chemistry, cycloadditions | Drug intermediates, polymer synthesis |

| Ethyl 3-(4-nitrophenyl)acrylate | Double bond, nitro, ester | 221.2 | Diels-Alder, electrophilic additions | UV absorbers, dyes |

| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | Methyl, double bond, nitro, ester | 235.24 | Sterically hindered additions | Specialty polymers |

| Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate | Cyano, methoxy, nitro, ester | 278.26 | Nucleophilic additions, hydrolysis | Agrochemical intermediates |

| Ethyl 3-amino-3-(4-nitrophenyl)propanoate | Amino, nitro, ester | 238.24 | Schiff base formation, diazotization | Peptidomimetics, catalysts |

Research Findings and Implications

- Reactivity Trends: The alkyne in this compound enables unique pathways like copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical in bioconjugation . In contrast, saturated analogs are preferred for stability in prolonged storage .

- Synthetic Utility : The nitro group directs electrophilic aromatic substitution meta to itself, a property conserved across all compared compounds. However, steric and electronic modifications (e.g., methoxy in ) alter reaction outcomes .

- Thermal Behavior: Alkyne-containing esters may require inert atmospheres during synthesis to prevent oxidative side reactions, unlike more stable acrylates or propanoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。